1-[(Aminooxy)acetyl]-piperidine monohydrochloride 1-[(Aminooxy)acetyl]-piperidine monohydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15983973
InChI: InChI=1S/C7H14N2O2.ClH/c8-11-6-7(10)9-4-2-1-3-5-9;/h1-6,8H2;1H
SMILES:
Molecular Formula: C7H15ClN2O2
Molecular Weight: 194.66 g/mol

1-[(Aminooxy)acetyl]-piperidine monohydrochloride

CAS No.:

Cat. No.: VC15983973

Molecular Formula: C7H15ClN2O2

Molecular Weight: 194.66 g/mol

* For research use only. Not for human or veterinary use.

1-[(Aminooxy)acetyl]-piperidine monohydrochloride -

Specification

Molecular Formula C7H15ClN2O2
Molecular Weight 194.66 g/mol
IUPAC Name 2-aminooxy-1-piperidin-1-ylethanone;hydrochloride
Standard InChI InChI=1S/C7H14N2O2.ClH/c8-11-6-7(10)9-4-2-1-3-5-9;/h1-6,8H2;1H
Standard InChI Key HSVQZYDRIRUUHN-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)C(=O)CON.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-aminooxy-1-piperidin-1-ylethanone; hydrochloride, reflects its core structure: a piperidine ring (C₅H₁₁N) linked to an acetyl group substituted with an aminooxy moiety (NH₂O–). The hydrochloride salt stabilizes the molecule via ionic interactions, as evidenced by its Canonical SMILES representation: C1CCN(CC1)C(=O)CON.Cl.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₇H₁₅ClN₂O₂
Molecular Weight194.66 g/mol
InChI KeyHSVQZYDRIRUUHN-UHFFFAOYSA-N
PubChem CID46856377
Topological Polar Surface Area49.87 Ų (estimated)

The aminooxy group confers nucleophilic reactivity, enabling conjugation with carbonyl-containing molecules—a feature exploited in oxime chemistry for drug delivery or bioconjugation.

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis of 1-[(Aminooxy)acetyl]-piperidine monohydrochloride likely follows established protocols for piperidine derivatives. Source suggests nucleophilic substitution or amidation reactions to attach the aminooxy-acetyl group to the piperidine ring. A hypothetical pathway involves:

  • Acylation of Piperidine: Reacting piperidine with chloroacetyl chloride to form 1-chloroacetyl-piperidine.

  • Aminooxy Substitution: Displacing the chloride with hydroxylamine under basic conditions to yield the aminooxy intermediate.

  • Salt Formation: Treating with hydrochloric acid to obtain the monohydrochloride salt.

This approach mirrors methods for analogous compounds, where copper catalysts or cesium carbonate facilitate coupling reactions . For instance, acetamidine hydrochlorides are synthesized via amidine hydrochloride reactions with sodium ethoxide, highlighting the role of bases in deprotonation and intermediate stabilization .

Reactivity and Stability

Future Research Directions

  • Pharmacological Profiling: Screen against opioid receptors (mu, delta, kappa) to identify agonist/antagonist activity.

  • Bioconjugation Efficiency: Quantify oxime formation kinetics with model ketones (e.g., pyruvate).

  • ADME Studies: Assess absorption, distribution, metabolism, and excretion in preclinical models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator